molecular formula C20H14ClN3O3S B2721790 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-33-2

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2721790
CAS No.: 392246-33-2
M. Wt: 411.86
InChI Key: JQJNXPKLHRVGDG-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 476321-64-9) is a chemical compound with a molecular formula of C20H14ClN3O3S and a molecular weight of 411.86 g/mol . It features a benzamide core structure substituted with a 4-(4-chlorophenyl)thiazole group and a 2,5-dioxopyrrolidin-1-yl moiety. This specific structure places it within a class of substituted benzamides that are of significant interest in medicinal chemistry and drug discovery research. Substituted benzamides have been investigated for a range of biological activities. For instance, patent literature describes related compounds designed to target hypoxia-inducible factor (HIF) pathways, with potential research applications in studying renal cell carcinoma . Furthermore, high-throughput screening campaigns utilizing small molecule libraries against intracellular mycobacterial pathogens highlight the relevance of such compounds in early-stage infectious disease research . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to probe specific biological mechanisms. It is supplied for laboratory research purposes only. All products are for research use only and are not intended for human or animal use .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-14-5-1-12(2-6-14)16-11-28-20(22-16)23-19(27)13-3-7-15(8-4-13)24-17(25)9-10-18(24)26/h1-8,11H,9-10H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJNXPKLHRVGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reaction: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 74: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

  • Structural Features :
    • Thiazole Core : Position 4 is substituted with a 4-methoxyphenyl group, differing from the 4-chlorophenyl group in the target compound.
    • Benzamide Modification : The benzoyl group at position 5 of the thiazole incorporates a 4-(pyrrolidin-1-yl)phenyl substituent, contrasting with the dioxopyrrolidin-linked benzamide in the target compound.
    • Cyclopropane Carboxamide : A cyclopropane ring fused to a benzo[d][1,3]dioxol system replaces the simpler benzamide structure in the target compound.
  • Synthetic Pathway: Synthesized via a coupling reaction between a 2-amino-thiazole precursor and a cyclopropane carboxylic acid derivative, analogous to methods used for related compounds .
  • Functional Implications : The benzo[d][1,3]dioxol group may enhance metabolic stability, while the methoxyphenyl substituent could reduce steric hindrance compared to the bulkier chlorophenyl group.

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

  • Structural Features :
    • Benzamide Backbone : Shares a benzamide scaffold but lacks the thiazole core.
    • Chlorophenyl and Methoxy Groups : The 5-chloro and 2-methoxy substituents mirror electronic modulation strategies seen in the target compound.
    • Pyrrolidine Substituent : A benzyl-methylpyrrolidine group replaces the thiazole-dioxopyrrolidin system, altering polarity and conformational flexibility .

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

  • Structural Features: Benzothiazole Core: Replaces the thiazole ring with a benzothiazole, increasing aromatic surface area and planarity. Dioxopyrrolidin Group: Shares the 2,5-dioxopyrrolidin-1-ylbenzamide moiety with the target compound, suggesting similar reactivity or target engagement .
  • Functional Implications : The benzothiazole’s extended π-system may improve binding to planar protein pockets, while fluorine atoms could enhance bioavailability.

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN2O3SC_{18}H_{15}ClN_{2}O_{3}S with a molecular weight of approximately 374.84 g/mol. The compound features a thiazole ring and a pyrrolidine moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies and docking analyses. The following sections detail specific activities:

1. Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. In a study assessing various thiazole compounds, this compound demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Anticancer Activity

Thiazole derivatives have been recognized for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory effects:

  • Acetylcholinesterase (AChE) Inhibition : Compounds containing thiazole rings have shown promising AChE inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition Activity IC50 (µM)
AcetylcholinesteraseStrong2.14 - 6.28
UreaseHighly Active1.13 - 6.28

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:

  • Study on Antibacterial Effects : A comprehensive study found that thiazole derivatives exhibited varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications could enhance potency .
  • Anticancer Mechanisms : Another research effort investigated the anticancer properties of thiazole compounds in vitro against breast cancer cells. Results indicated that these compounds could significantly reduce cell viability through apoptosis .

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